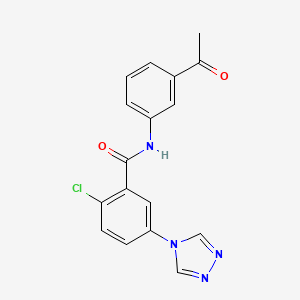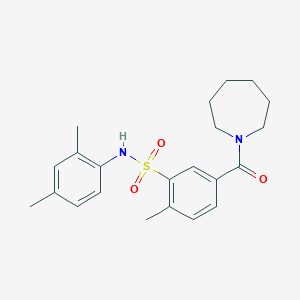![molecular formula C23H21FN2O5S B3507367 methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate](/img/structure/B3507367.png)
methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate
Descripción general
Descripción
Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate is a chemical compound that belongs to the class of benzoate esters. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Aplicaciones Científicas De Investigación
Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anti-inflammatory and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate has been reported to possess antitumor and antiproliferative activities against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, suggesting its potential as a chemotherapeutic agent.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to be involved in the inflammatory response. Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, leading to the cleavage of various cellular proteins and DNA fragmentation.
Biochemical and Physiological Effects:
Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate has been reported to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models. Additionally, Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays and experiments. Additionally, Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models, making it a useful tool for studying the mechanisms underlying these processes. However, the compound has some limitations for lab experiments, including its toxicity and potential side effects, which may limit its use in certain assays and experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate. One potential direction is the development of new analogs and derivatives of the compound with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and antitumor activities of the compound, which may lead to the identification of new targets for drug development. Additionally, the use of Methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate in combination with other drugs or therapies may lead to improved treatment outcomes for various diseases.
Propiedades
IUPAC Name |
methyl 3-[[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]amino]-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S/c1-16-20(23(28)31-2)9-6-10-21(16)25-22(27)15-26(18-7-4-3-5-8-18)32(29,30)19-13-11-17(24)12-14-19/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZSJZNDIBMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3507288.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B3507292.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B3507293.png)
![4-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}methyl)benzoic acid](/img/structure/B3507301.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3507310.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3507318.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507346.png)

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3507356.png)


![3,4-dimethyl-1-(3-methylphenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3507368.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507375.png)
![methyl 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzoate](/img/structure/B3507389.png)